molecular formula C19H19N3O3 B2435259 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one CAS No. 1396858-66-4

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one

Cat. No.: B2435259
CAS No.: 1396858-66-4
M. Wt: 337.379
InChI Key: IVJRWGWIAXKWHJ-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile and hydrazine derivatives under acidic or basic conditions.

    Pyridinone synthesis: The pyridinone ring can be synthesized via condensation reactions involving suitable aldehydes and ketones.

    Coupling reactions: The final step involves coupling the oxadiazole and pyridinone intermediates using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests potential interactions with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-hydroxyphenyl)ethyl]pyridin-2(1H)-one
  • 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-chlorophenyl)ethyl]pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-15-8-4-13(5-9-15)10-12-22-11-2-3-16(19(22)23)18-20-17(21-25-18)14-6-7-14/h2-5,8-9,11,14H,6-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJRWGWIAXKWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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